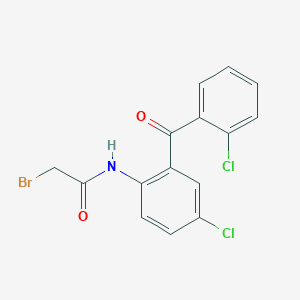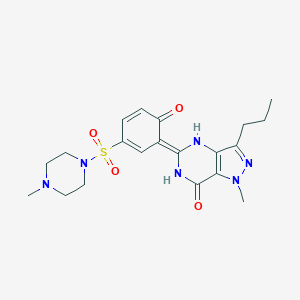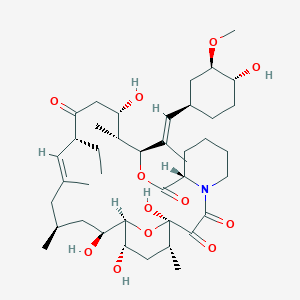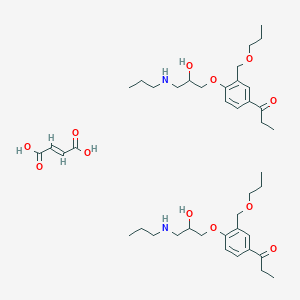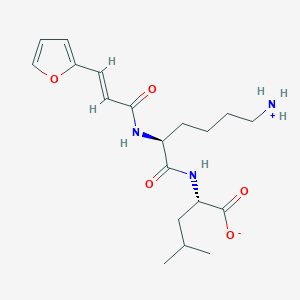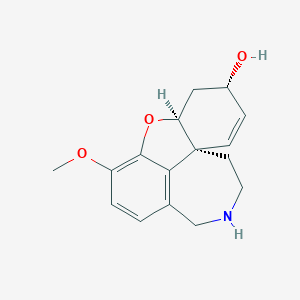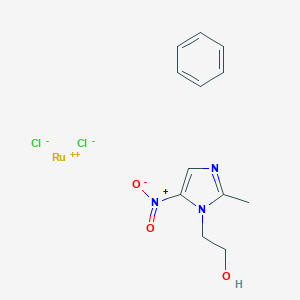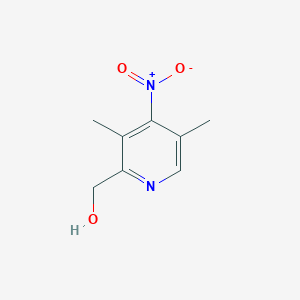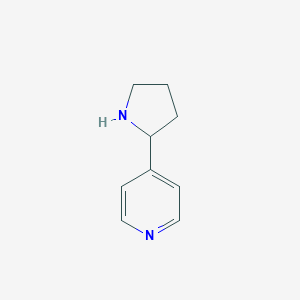
4-Pyrrolidin-2-ylpyridine
説明
4-Pyrrolidin-2-ylpyridine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are known for their presence in various natural products and synthetic pharmaceuticals. The pyrrolidine moiety is a five-membered ring containing one nitrogen atom, which can impart significant biological activity to these compounds.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of amino acids and can adopt a linear, extended conformation . Another method includes a multi-component tether catalysis one-pot protocol, which allows for the synthesis of highly functionalized pyrrolidine derivatives, such as 4-(pyridin-2-ylmethyl)-2-aminopyrroles, through a cascade reaction accompanied by decarboxylation . Additionally, pyrrolidine derivatives can be synthesized via photochemical in-flow synthesis, which leads to compounds with improved water solubility and reduced lipophilicity .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite diverse, with various substituents influencing the overall conformation and reactivity of the molecule. Computational studies and crystallographic analysis help in understanding the structural motifs and packing arrangements of these compounds . For instance, the introduction of different functional groups can lead to the formation of reliable supramolecular synthons and influence the crystallization behavior of these compounds .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a range of chemical reactions. For example, 4-pyrones can react with azomethine ylides to form pyrano[2,3-c]pyrrolidines through a chemoselective 1,3-dipolar cycloaddition . The reactivity of these compounds can be rationalized by computational studies, which provide insights into the reactivity indexes and the potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the solubility in water and lipophilicity can be modulated by the introduction of specific substituents, as seen in the synthesis of 2,4-methanopyrrolidines . The presence of hydrogen bonding and bulky substituents can also affect the properties of these compounds, as demonstrated in the iron(II) complexes of pyridine derivatives . Furthermore, the luminescence properties and magnetic susceptibility of these compounds can vary based on their structural framework .
科学的研究の応用
Medicinal Chemistry and Drug Design
4-Pyrrolidin-2-ylpyridine and its derivatives, especially those involving the pyrrolidine ring, are extensively utilized in medicinal chemistry. The pyrrolidine ring, characterized by its five-membered saturated structure, is a significant scaffold in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. These compounds are known for their selectivity and target-specific activities in drug candidates, with different stereoisomers and spatial orientations of substituents leading to varied biological profiles (Li Petri et al., 2021).
Biosynthesis and Plant Defense
The role of pyrrolizidine alkaloids, closely related to pyrrolidine derivatives, in plant defense mechanisms is well-documented. These compounds serve as a defense against herbivores and are particularly diverse in the tribe Senecioneae. The biosynthesis of these compounds involves homospermidine synthase, and their evolution is marked by gene duplication and independent occurrences in different angiosperm lineages (Langel, Ober, & Pelser, 2011).
Catalysis and Synthetic Chemistry
The pyrrolidine and pyridine derivatives play crucial roles in catalysis and synthetic chemistry. Hybrid catalysts utilizing these scaffolds have been pivotal in the synthesis of complex compounds like 5H-pyrano[2,3-d]pyrimidine scaffolds. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been essential in the development of lead molecules for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Kinase Inhibition and Cancer Treatment
Pyrrolopyridine derivatives, including those related to 4-Pyrrolidin-2-ylpyridine, are reported to be effective kinase inhibitors, especially in cancer treatment. The structural similarity of pyrrolopyridine scaffolds to the ATP molecule allows them to act as potent kinase inhibitors. These compounds, through their specific structural configurations and substituents, have shown significant potential in anticancer therapies (El-Gamal & Anbar, 2017).
Chemosensing Applications
Pyridine derivatives, closely associated with 4-Pyrrolidin-2-ylpyridine, are significant in the field of chemosensing. These compounds exhibit a high affinity for various ions and neutral species, making them excellent chemosensors for detecting different species in various samples. Their diverse biological activities and potential in analytical chemistry as chemosensors underline their importance across various fields (Abu-Taweel et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNPIOGJLCICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378004, DTXSID901305418 | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-2-ylpyridine | |
CAS RN |
130343-15-6, 128562-25-4 | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
